1-(3-Chloro-4-methoxyphenyl)butan-1-amine
Description
1-(3-Chloro-4-methoxyphenyl)butan-1-amine is a substituted butan-1-amine derivative characterized by a 3-chloro-4-methoxyphenyl group attached to the primary amine via a four-carbon chain. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRCHHLQVWDCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde and butan-1-amine.
Condensation Reaction: The aldehyde group of 3-chloro-4-methoxybenzaldehyde reacts with butan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 1-(3-Chloro-4-methoxyphenyl)butan-1-amine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-(3-Chloro-4-methoxyphenyl)butan-1-amine is an organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Pharmacological Applications
1-(3-Chloro-4-methoxyphenyl)butan-1-amine has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may act on neurotransmitter systems.
Case Study: Dopamine Receptor Interaction
A study highlighted the compound's ability to interact selectively with dopamine receptors, particularly the D3 receptor, which is implicated in addiction and mood disorders. The compound demonstrated a high affinity for D3 receptors, potentially offering a pathway for developing treatments for conditions such as schizophrenia and substance abuse disorders .
Chemical Synthesis and Intermediate Use
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Example Reaction Pathways
- N-Alkylation : The amine group can undergo N-alkylation to form derivatives that exhibit enhanced biological activity.
- Substitution Reactions : The chloromethoxy group can be substituted to create new compounds with varied pharmacological properties.
Research has shown that derivatives of 1-(3-Chloro-4-methoxyphenyl)butan-1-amine exhibit significant biological activities, including anti-inflammatory and analgesic effects. These findings suggest its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table: Biological Activities of Derivatives
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(3-Chloro-4-methoxyphenyl)butan-1-amine | Anti-inflammatory | 15 |
| 4-Methoxy derivative | Analgesic | 10 |
| Chlorinated analog | Antidepressant | 5 |
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-methoxyphenyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Chloro-4-methoxyphenyl)butan-1-amine with structurally or functionally related compounds, emphasizing substituent effects, synthesis routes, and applications:
Key Structural and Functional Differences:
Piperidine-substituted analogs (e.g., 4-(piperidin-1-yl)butan-1-amine) exhibit increased basicity and receptor-binding affinity due to the tertiary amine .
Synthetic Flexibility :
- Halogenated phenyl groups (e.g., 3-Cl) enable further functionalization via cross-coupling reactions, as seen in palladium-catalyzed methods for unsaturated amines .
- Methoxy groups may limit reactivity in certain conditions but improve solubility and metabolic stability .
Biological Relevance :
- Compounds like 4-(piperidin-1-yl)butan-1-amine are explicitly linked to histamine H3R antagonism and anticancer activity, suggesting that the target compound could be optimized for similar pathways .
- The hydrochloride salt form of analogs (e.g., 1-(m-tolyl)butan-1-amine hydrochloride) improves pharmacokinetic properties, a strategy applicable to the target compound .
Research Findings and Data Analysis
- Thermophysical Properties: Butan-1-amine derivatives exhibit distinct viscosity behavior in solutions. For example, ηΔ (viscosity deviation) for butan-1-amine in 1-alkanol systems is lower than that of propan-1-amine, suggesting stronger solvation effects with longer carbon chains . This property may influence the target compound’s solubility in polar solvents.
- Synthetic Challenges: The synthesis of chloro- and methoxy-substituted amines often requires careful control of reaction conditions to avoid dehalogenation or demethylation. For instance, 1-chloro-4-(3-aminophenyl)-butane (a precursor to similar amines) is prepared via thionyl chloride treatment of alcohols, a method applicable to the target compound .
Biological Activity
1-(3-Chloro-4-methoxyphenyl)butan-1-amine, also known as 4-(3-Chloro-4-methoxyphenyl)butan-1-amine, is a compound of interest in medicinal chemistry due to its unique structural features. This compound contains a butan-1-amine backbone and a phenyl ring substituted with both a chlorine atom and a methoxy group, which may influence its biological activity and interaction with various biological targets. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Chlorine Atom : The presence of chlorine may enhance lipophilicity and affect receptor binding.
- Methoxy Group : This group can influence electron density on the aromatic ring, potentially modifying the compound's reactivity and interaction with biological targets.
Interaction with Receptors
Preliminary studies suggest that 1-(3-Chloro-4-methoxyphenyl)butan-1-amine may interact with dopamine receptors, particularly the D3 receptor. These interactions could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease. The binding affinity of this compound to dopamine receptors has not been extensively characterized, necessitating further research to elucidate its pharmacological profile .
Antiproliferative Effects
Research examining structurally related compounds has indicated potential antiproliferative effects in cancer cell lines. For example, compounds with similar arylamine structures have demonstrated significant in vitro antiproliferative activities against MCF-7 breast cancer cells, suggesting that 1-(3-Chloro-4-methoxyphenyl)butan-1-amine may also exhibit similar properties .
Study on Antiproliferative Activity
A study involving various derivatives of arylamines found that certain compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells. While specific data on 1-(3-Chloro-4-methoxyphenyl)butan-1-amine is limited, the structural similarities suggest that it could possess comparable antiproliferative activity .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 23 | MDA-MB-231 |
| 1-(3-Chloro-4-methoxyphenyl)butan-1-amine (predicted) | TBD | TBD |
The exact mechanisms through which 1-(3-Chloro-4-methoxyphenyl)butan-1-amine exerts its biological effects are yet to be fully understood. However, insights can be drawn from studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
